ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
CAS No.: 1175795-58-0
Cat. No.: VC3193709
Molecular Formula: C13H17N5O3
Molecular Weight: 291.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175795-58-0 |
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Molecular Formula | C13H17N5O3 |
Molecular Weight | 291.31 g/mol |
IUPAC Name | ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C13H17N5O3/c1-4-8-7(3)16-13(17-11(8)19)18-10(14)9(6-15-18)12(20)21-5-2/h6H,4-5,14H2,1-3H3,(H,16,17,19) |
Standard InChI Key | UJFXUVKZRPAWHH-UHFFFAOYSA-N |
SMILES | CCC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)OCC)N)C |
Canonical SMILES | CCC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)OCC)N)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
Ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate belongs to a complex class of heterocyclic compounds that incorporate both pyrazole and pyrimidine moieties. The structure features a 5-amino-pyrazole-4-carboxylate core connected to a substituted pyrimidine ring at the N1 position of the pyrazole. The distinguishing features include an ethyl group at position 5 and a methyl group at position 4 of the pyrimidine ring, along with an oxo group at position 6.
Based on structural similarities to related compounds, we can infer that this molecule contains several key functional groups that contribute to its chemical behavior and potential biological activity: an amino group at position 5 of the pyrazole ring, an ethyl carboxylate at position 4 of the pyrazole ring, and a substituted pyrimidine with a lactam functionality. These structural elements create a compound with multiple centers for hydrogen bonding, both as donors and acceptors, which may facilitate interactions with biological targets.
Physicochemical Properties
The compound's estimated molecular formula would be C13H17N5O3, with a calculated molecular weight of approximately 291.31 g/mol. This estimation is based on comparison with the closely related analog ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate (C11H13N5O3, MW: 263.25 g/mol), accounting for the additional ethyl group at position 5 of the pyrimidine ring .
The physicochemical profile of this compound would likely include:
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Moderate solubility in polar organic solvents like dimethylformamide, dimethyl sulfoxide, and alcohols, due to the presence of hydrogen-bonding functional groups
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Limited water solubility due to the lipophilic character contributed by the ethyl substituents
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Weak basic properties attributed to the amino group
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Weak acidic character from the NH of the pyrimidine ring
Structural Comparison with Analogs
To better understand the potential properties of this compound, a comparison with structurally related molecules provides valuable insights.
Table 1: Comparative Analysis of Ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate with Structural Analogs
Property | Ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate |
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Molecular Formula | C13H17N5O3 (estimated) | C11H13N5O3 | C6H9N3O2 |
Molecular Weight | 291.31 g/mol (estimated) | 263.25 g/mol | Not specified in search results |
Key Structural Feature | Contains 5-ethyl-4-methyl-6-oxo-pyrimidine moiety | Contains 4-methyl-6-oxo-pyrimidine moiety | Simple aminopyrazole carboxylate |
CAS Number | Not assigned | 91426-55-0 | 103259-35-4 |
Structural Distinction | Additional ethyl group at position 5 of pyrimidine | Methyl group at position 4 of pyrimidine | Lacks pyrimidine ring system |
The additional ethyl group at position 5 of the pyrimidine ring would likely enhance the lipophilicity compared to its structurally related analog, potentially affecting membrane permeability and receptor interactions in biological systems .
Synthesis Methodologies
Key Reaction Intermediates
The synthesis would likely proceed through several critical intermediates:
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A 5-ethyl-4-methyl-6-oxo-pyrimidine precursor with a reactive group at position 2 for subsequent coupling
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An ethyl 5-amino-pyrazole-4-carboxylate intermediate, potentially prepared through the reaction of hydrazine with appropriate cyano-ester compounds
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Coupling intermediates that facilitate the formation of the N-C bond between the pyrazole and pyrimidine moieties
An alternative synthetic approach could be adapted from methods reported for similar pyrazole derivatives where 3-oxo-2-arylhydrazononitriles react with α-haloacid derivatives to form aminopyrazole carboxylic acid derivatives . This method could potentially be modified to include the appropriately substituted pyrimidine component.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Proton (1H) NMR would show characteristic signals for the ethyl groups (quartet and triplet patterns), the methyl group (singlet), and the amino group (broad singlet).
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Carbon (13C) NMR would reveal the carbonyl carbons of the carboxylate and the pyrimidine ring, as well as the characteristic signals for the pyrazole and pyrimidine ring systems.
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Two-dimensional techniques such as COSY, HSQC, and HMBC would be valuable for confirming structural connectivity.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would be expected for the NH2 group (approximately 3300-3500 cm-1), the ester carbonyl (approximately 1700-1730 cm-1), and the lactam carbonyl (approximately 1650-1680 cm-1).
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula through accurate mass measurement.
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Fragmentation patterns would provide structural confirmation, with expected fragments corresponding to the cleavage of the ester group and the pyrazole-pyrimidine linkage.
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Chromatographic Methods
Purification and analysis of ethyl 5-amino-1-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate would likely involve various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be suitable for both analytical and preparative purposes.
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Typical mobile phases might include gradients of acetonitrile or methanol with water, possibly containing buffers for optimal peak shape.
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment.
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Suitable solvent systems might include combinations of ethyl acetate, hexane, and methanol in various ratios.
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Column Chromatography:
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Silica gel chromatography would likely be effective for purification, using solvent systems optimized based on TLC results.
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